Product packaging for Gelucire 50-02(Cat. No.:CAS No. 125622-72-2)

Gelucire 50-02

Cat. No.: B1178058
CAS No.: 125622-72-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gelucire 50-02 is a saturated polyglycolyzed glyceride excipient specifically valued in pharmaceutical research for designing sustained-release drug delivery systems. It belongs to a broader family of lipid-based excipients derived from glycerides and polyethylene glycol (PEG) esters . Its key characteristics are defined by its melting point of approximately 50°C and a low hydrophilic-lipophilic balance (HLB) value of 2 . This low HLB signifies an extremely hydrophobic nature, which is the primary mechanism behind its ability to retard drug release . When used in matrix formulations, for instance in melt-filled hard gelatin capsules, this compound creates a lipid barrier that controls the diffusion of active pharmaceutical ingredients (APIs), making it an ideal carrier for extended-release profiles . Researchers often combine it with more hydrophilic Gelucires, such as Gelucire 50/13 (HLB 13), to precisely modulate drug release kinetics by covering a wide range of intermediate HLB values . Its applications extend to various formulation technologies, including hot-melt extrusion and the preparation of solid dispersions to enhance the delivery of poorly soluble compounds . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

125622-72-2

Molecular Formula

C6H5ClF3N3

Synonyms

Gelucire 50-02

Origin of Product

United States

The Role of Gelucire 50 02 As a Functional Excipient in Advanced Drug Delivery Systems

Gelucire 50-02 as a Matrix Forming Agent in Controlled Release Research

This compound is extensively employed as a lipid matrix-forming agent in the development of controlled-release drug delivery systems. ijpp.org.in Its waxy nature allows for the creation of a solid matrix that entraps the drug, thereby modulating its release over an extended period. This functionality is particularly valuable for drugs requiring a prolonged therapeutic effect.

Role in Modulating Drug Release Kinetics

The primary mechanism by which this compound modulates drug release kinetics is through the formation of an inert matrix that controls the diffusion of the drug and the erosion of the matrix itself. nih.govnih.gov The hydrophobic character of this compound limits the penetration of aqueous fluids into the matrix, which in turn slows down the dissolution and subsequent release of the entrapped drug. core.ac.uk

Research has demonstrated that the drug release from this compound matrices is often governed by a combination of diffusion and erosion. nih.govnih.gov In a study investigating the release of theophylline (B1681296) from this compound based matrix pellets, it was found that the preparation technique significantly influenced the release mechanism. nih.gov Pellets prepared by a melt-solidification method showed drug release primarily controlled by diffusion, whereas those prepared by extrusion-spheronization exhibited an initial diffusion-controlled release followed by disintegration of the pellets, leading to an increased release rate. nih.gov

The concentration of this compound within the matrix is a critical factor in controlling the release rate. An increase in the proportion of this compound generally leads to a slower and more prolonged drug release profile. This is attributed to the increased tortuosity of the diffusion path for the drug and the slower erosion rate of the more lipidic matrix.

Table 1: Effect of this compound on Drug Release Kinetics

Drug Formulation Technique Key Finding Reference
Theophylline Melt-solidification Drug release primarily controlled by pure diffusion. nih.gov
Theophylline Extrusion-spheronization Initially diffusion-controlled, followed by pellet disintegration and increased release. nih.gov
Proxyphylline Cooling of suspensions in hard gelatin capsules Drug release increased with higher HLB of Gelucire mixtures due to greater erosion. nih.gov
Furosemide Melt granulation Slow and incomplete drug release over 24 hours from matrices with low HLB Gelucire like 50-02. google.com

Impact on Sustained and Modified Release Profiles

The inherent properties of this compound make it a suitable excipient for formulating sustained and modified release dosage forms. ijpp.org.in Its ability to form a non-erodible or slowly eroding matrix allows for the gradual release of the drug over an extended period, which can help in maintaining therapeutic drug concentrations in the blood, reducing dosing frequency, and improving patient compliance.

The combination of this compound with other excipients, including more hydrophilic grades of Gelucire, can be used to achieve specific modified release profiles. google.comnih.gov For instance, blending this compound with a higher HLB Gelucire can create a matrix that has both hydrophobic and hydrophilic domains, allowing for a more complex and tailored release pattern. nih.gov This approach enables the formulation of biphasic release systems, providing an initial burst release followed by a sustained release phase. ijpp.org.in

Studies have shown that this compound can be used to formulate floating drug delivery systems, which are designed to remain in the stomach for an extended period, thereby prolonging the drug release at the site of absorption for certain drugs. asiapharmaceutics.info

This compound as a Solubilization Enhancer in Formulation Science

While primarily known for its role in controlled release, this compound can also contribute to enhancing the solubilization of poorly water-soluble drugs, although its primary mechanism is not as a direct solubilizer like high HLB surfactants. wisdomlib.org Its utility in this area is often realized when used in combination with other excipients or as part of a lipid-based formulation strategy. ingentaconnect.com

Strategies for Enhancing Dissolution Rate of Poorly Soluble Compounds

This compound can be used in solid dispersion systems to improve the dissolution rate of poorly soluble drugs. wisdomlib.orgamazonaws.com In a solid dispersion, the drug is molecularly dispersed within the lipid carrier matrix. Upon contact with aqueous fluids, the carrier can facilitate the wetting of the drug particles and prevent their agglomeration, thereby increasing the surface area available for dissolution. nih.gov

The melt granulation technique, where the drug is mixed with molten this compound and then solidified, is a common method for preparing such solid dispersions. researchgate.net This process can lead to the formation of an amorphous or a microcrystalline form of the drug within the Gelucire matrix, which typically exhibits a higher dissolution rate compared to the crystalline form. nih.govnih.gov

Table 2: Impact of Gelucire-based Formulations on Drug Dissolution

Drug Formulation Strategy Outcome Reference
Meloxicam Solid dispersion with Gelucire 50/13 Remarkable improvement in drug dissolution. researchgate.net
Flurbiprofen Semi-solid dispersion with Gelucire 44/14 and Labrasol Increased dissolution rate compared to pure drug. ingentaconnect.com
Famotidine Solid dispersion with Gelucire 50/13 Enhanced dissolution in comparison with the drug itself. nih.gov
Indomethacin Solid dispersion with high HLB Gelucires Enhanced solubility and dissolution rate. nih.gov

Contribution to Improved Drug Dispersion Properties

The amphiphilic nature of Gelucires, in general, contributes to their ability to improve the dispersion of drugs in aqueous environments. Although this compound has a low HLB, it still possesses some surface-active properties due to the presence of polyethylene (B3416737) glycol (PEG) esters in its composition. When a formulation containing this compound comes into contact with gastrointestinal fluids, it can form a fine dispersion or emulsion, which helps to keep the drug particles suspended and well-dispersed.

This improved dispersion prevents the aggregation of drug particles and ensures a more uniform presentation of the drug to the absorption sites in the gastrointestinal tract. amazonaws.com The formation of a stable dispersion can lead to more consistent and reproducible drug absorption.

Advanced Formulation Technologies Utilizing Gelucire 50 02

Research on Solid Dispersion Technologies Incorporating Gelucire 50-02

Solid dispersion is a technique employed to enhance the dissolution and bioavailability of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a solid carrier matrix. ijrpr.com this compound has been investigated as a lipidic carrier in such systems.

Melt Solidification and Fusion Techniques

Melt solidification and fusion methods are solvent-free processes for preparing solid dispersions. ekb.eg These techniques involve melting the carrier, incorporating the drug, and then solidifying the mixture. amazonaws.com

Research has demonstrated the use of this compound in melt-solidification to prepare pellets. nih.gov In one study, theophylline (B1681296) was used as a model drug with this compound as the carrier. nih.gov The pellets were produced by melting the Gelucire, dispersing the drug within the molten mass, and then solidifying the mixture. nih.gov This technique was found to produce pellets where the drug release was primarily controlled by diffusion. nih.gov

The fusion method, a similar technique, involves melting a physical mixture of the drug and carrier to achieve a homogenous system, which is then cooled and solidified. This method has been utilized to improve the dissolution rates of various poorly soluble drugs.

Table 1: Research Findings on Melt Solidification with this compound

DrugFormulation TechniqueKey Findings
TheophyllineMelt-solidificationDrug release from the pellets was primarily controlled by diffusion. nih.gov

Spray Drying and Spray Congealing Methodologies

Spray drying and spray congealing are atomization-based techniques used to produce microparticles. ijpdt.comacmefil.com

Spray Drying: This process involves spraying a solution or suspension of the drug and carrier into a hot air stream, leading to the rapid evaporation of the solvent and the formation of dry particles. ijpdt.comacmefil.com

Spray Congealing (Spray Chilling): In this solvent-free method, a molten mixture of the drug and a lipidic carrier like Gelucire is atomized into a cooling chamber. acmefil.com The droplets solidify upon contact with the cool air, forming solid microparticles. acmefil.com

Spray congealing has been investigated for producing solid dispersions of various BCS Class II drugs using different grades of Gelucire. nih.gov This technique offers the advantage of being a solvent-free process. nih.gov

Amorphous Solid Dispersion Formation and Stabilization

Amorphous solid dispersions can significantly enhance the solubility and dissolution rate of a drug compared to its crystalline form. nih.gov However, the amorphous state is thermodynamically unstable and tends to recrystallize.

Research has explored the potential of lipid-based excipients like Gelucire to stabilize the amorphous form of drugs. One proposed mechanism is the formation of hydrogen bonds between the drug and the carrier. researchgate.net Another is the immobilization of the drug molecules within the lipid matrix. researchgate.net Studies have shown that Gelucire can stabilize the amorphous form of certain drugs, potentially offering an alternative to traditional polymers. nih.gov

Investigations into Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) with this compound

SEDDS and SMEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.gov These systems are particularly useful for improving the oral bioavailability of lipophilic drugs. jopcr.com

Liquid and Semi-Solid Self-Emulsifying Formulations

While hydrophilic grades of Gelucire are more commonly used in self-emulsifying formulations, hydrophobic grades like this compound can be part of the lipid phase. researchgate.net In some controlled-release formulations, a combination of Gelucire grades with different HLB values has been used to achieve the desired lipophilicity. For instance, a mixture of Gelucire 50/13 and 50/02 has been investigated for a controlled-release formulation. usm.my

Solidification Techniques for Solid SEDDS (S-SEDDS)

To overcome the challenges associated with liquid SEDDS, such as potential leakage and interaction with capsule shells, solidification techniques are employed to create solid SEDDS (S-SEDDS). jopcr.com These techniques transform liquid or semi-solid self-emulsifying formulations into free-flowing powders or solid dosage forms. scispace.comsphinxsai.com

Common solidification techniques include:

Adsorption onto Solid Carriers: Liquid SEDDS can be adsorbed onto inert solid carriers with a high surface area, such as silica (B1680970) derivatives, to produce a dry, flowable powder. jopcr.comucl.ac.uk

Spray Drying: This technique involves spraying the liquid SEDDS formulation, often mixed with a solid carrier, into a hot air chamber to produce solid microparticles. ucl.ac.uk

Melt Granulation: In this process, a molten lipidic excipient, which can include Gelucire, acts as a binder for the other components of the formulation. researchgate.net

Gelucire 50/02 has been mentioned as a component in self-emulsifying solid dispersions. researchgate.netiglobaljournal.com

Application of this compound in Lipid Matrix Pellet and Bead Formulations

This compound, a lipid-based excipient with a melting point of approximately 50°C and a low hydrophilic-lipophilic balance (HLB) value of 2, is utilized in advanced pharmaceutical formulations to control the release of active pharmaceutical ingredients. Its waxy nature and hydrophobicity make it a suitable candidate for creating lipid matrix systems, such as pellets and beads, through thermal processes like melt extrusion and melt granulation.

Melt Extrusion and Melt Granulation Approaches

Melt extrusion and melt granulation are solvent-free techniques employed to embed a drug within a lipid matrix, and this compound is well-suited for these processes. In melt granulation, the molten this compound acts as a binder, agglomerating the drug particles to form granules. In melt extrusion, the mixture of drug and excipient is processed through an extruder at an elevated temperature to produce pellets or strands that can be further processed into beads.

Research has shown that this compound behaves as a hydrophobic and inert matrix in such formulations. researchgate.netfarmaciajournal.com The manufacturing technique significantly influences the drug release kinetics from these pellets. For instance, in a study using theophylline as a model drug, pellets prepared by a melt-solidification method exhibited drug release primarily controlled by diffusion. ijpsr.com In contrast, pellets produced via extrusion-spheronization showed diffusion-controlled release only in the initial stages, followed by an accelerated release due to the disintegration of the pellets after approximately two hours. ijpsr.com

The drug release from a this compound matrix is influenced by the properties of the drug itself, such as its solubility. researchgate.net For theophylline derivatives, an increase in drug solubility was found to correspond with an increased release rate from Gelucire 50/02-based matrix tablets. researchgate.net Furthermore, the physical characteristics of the pellets, such as their size, can be a critical parameter in predicting the drug release profile, which can be modeled using Fick's second law of diffusion. ijpsr.com The feasibility of producing small, 400 µm spherical pellets of this compound via extrusion-spheronization has been demonstrated, highlighting its potential for developing "sprinkle" dosage forms suitable for individualized dosing. farmaciajournal.com

ParameterObservation in this compound FormulationsSource(s)
Manufacturing Technique Influences drug release mechanism (diffusion vs. disintegration) ijpsr.com
Drug Release Mechanism Primarily diffusion-controlled from melt-solidified pellets ijpsr.com
Matrix Behavior Acts as a hydrophobic, inert matrix researchgate.netfarmaciajournal.com
Effect of Drug Solubility Higher drug solubility leads to increased release rates researchgate.net
Process Yield Good yields obtained with melt granulation techniques researchgate.net

Design of Floating Emulsion Gel Beads

The development of floating drug delivery systems is a key strategy for gastro-retentive formulations, designed to prolong the residence time of the dosage form in the stomach. This extended gastric residence can be particularly beneficial for drugs that have a narrow absorption window in the upper gastrointestinal tract. While various grades of Gelucire are utilized in these systems due to their lipidic nature and low density, specific research focusing solely on this compound for the design of floating emulsion gel beads is not extensively documented in the available scientific literature.

Studies on floating emulsion gel beads have successfully employed other Gelucire grades, such as combinations of Gelucire 39/01 and Gelucire 50/13. ijpsr.comslideshare.netamazonaws.com These formulations typically involve emulsifying the molten lipid with an aqueous alginate solution, incorporating a buoyancy-imparting agent like calcium carbonate, and then extruding the emulsion into a cross-linking solution to form beads. The entrapped gas-generating agent reacts with the acidic environment of the stomach to produce carbon dioxide, which is entrapped within the lipidic-hydrocolloid matrix, reducing the density of the beads and causing them to float.

Although direct experimental data on this compound in this specific bead formulation is limited, its hydrophobic properties and low density are theoretically advantageous for creating a buoyant matrix. In other types of floating dosage forms, such as floating matrix tablets, this compound has been used in combination with other excipients. For example, a study on ritonavir (B1064) floating tablets utilized Gelucire 50/02 in combination with Gelucire 43/01 through a melt granulation technique to achieve good drug release patterns with minimal floating lag time.

Lipid-Based Implant Research

This compound has been investigated for its potential role in lipid-based implantable drug delivery systems, which are designed for long-term, controlled release of therapeutic agents. These implants are typically solid devices inserted subcutaneously.

In one study, this compound was evaluated as a drug release promoter in lipidic implants composed primarily of Dynasan® 118. The research compared the performance of implants containing either this compound or sucrose (B13894) as adjuvants. The findings indicated that this compound was a more effective release promoter than sucrose. This was particularly evident with drugs like salicylic (B10762653) acid and rutin, where its inclusion led to an immediate drug release. However, for achieving a sustained or controlled release profile, which is often the primary goal of an implant, neither this compound nor sucrose was found to be the most suitable tool in this particular formulation. The study concluded that other excipients, specifically biobased ionic liquids, offered more desirable release profiles.

Another area of research involved the use of this compound in the coating of protein particles to form microspheres, a technology related to implantable systems. A supercritical fluid-based coating process was used to encapsulate bovine serum albumin (BSA) particles with this compound. While this solvent-free method was successful in coating the protein without affecting its structure, the resulting reservoir-type microspheres exhibited a rapid release of the BSA, with the entire payload delivered within 24 hours. This fast release profile suggests that in this configuration, this compound did not provide the necessary barrier for a sustained-release implantable system.

Application in ImplantsFormulation DetailsResearch FindingSource(s)
Release Promoter Implants with Dynasan® 118 and various drugs (caffeine, salicylic acid, rutin)Gelucire 50/02 was a better release promoter than sucrose but led to immediate release for some drugs and was less suitable for controlled release compared to other tested excipients.
Particle Coating Coating of bovine serum albumin (BSA) particles using a supercritical fluid processThe coating was achieved without damaging the protein structure, but the resulting microspheres showed a rapid release of BSA within 24 hours.

Mechanistic Investigations of Drug Solubilization and Release from Gelucire 50 02 Formulations

Elucidation of Micellar Solubilization Phenomena

While more hydrophilic Gelucire grades with higher HLB values (like Gelucire 50/13 or 44/14) are known to form micelles in aqueous media, leading to micellar solubilization of lipophilic compounds, Gelucire 50-02's low HLB (<2) suggests limited or no significant micellar solubilization in typical aqueous dissolution media pharmaexcipients.comresearchgate.netnih.govnih.govresearchgate.net. Micellar solubilization involves the incorporation of poorly water-soluble drugs into the core of micelles formed by surfactants above their critical micelle concentration (CMC) nih.govpharmaexcipients.comgoogle.com. Given the hydrophobic nature of this compound, its primary role in enhancing solubility is likely not through the formation of traditional solubilizing micelles in an aqueous environment. However, in lipid-based formulations, the drug might be solubilized within the lipid matrix itself.

Analysis of Wettability Enhancement Mechanisms

This compound, despite its low HLB, can contribute to improved wettability of poorly water-soluble drugs when formulated together. Enhanced wettability refers to the increased ability of a liquid medium (like gastrointestinal fluid) to spread over and penetrate a solid surface (the drug particles or formulation matrix). This can reduce the interfacial tension between the drug and the dissolution medium, thereby promoting closer contact and facilitating the dissolution process pharmaexcipients.comnih.govnih.govresearchgate.nethumanjournals.com. While hydrophilic surfactants are typically more effective at significantly lowering surface tension and enhancing wettability, the lipid components of this compound can still play a role, particularly in melt-based formulations where the drug is dispersed within the molten lipid carrier. Upon contact with aqueous media, the this compound matrix can interact with the water, potentially improving the wetting of the embedded drug particles, even without forming extensive micellar structures.

Characterization of Drug Release Mechanisms

The mechanism of drug release from this compound matrices is primarily influenced by its hydrophobic nature and melting point. Studies on drug release from various Gelucire grades, including 50-02, have shown diverse mechanisms depending on the Gelucire composition and the drug properties oup.comnih.gov. For this compound matrices, drug release has been observed to occur predominantly via diffusion, although swelling has also been noted oup.comnih.gov.

Diffusion-Controlled Release from Gelucire Matrices

In diffusion-controlled release, the drug is released by passing through the intact or partially altered matrix structure. For hydrophobic matrices like those formed by this compound, water penetration into the matrix can be limited. The dissolved drug then diffuses through the channels or pores within the matrix, or through the lipid phase itself, into the surrounding dissolution medium oup.comnih.govucl.ac.uk. Studies using model drugs like theophylline (B1681296) in this compound matrices have indicated that drug release occurs predominantly via diffusion oup.comnih.gov. This suggests that the rate-limiting step is the movement of the dissolved drug through the Gelucire matrix.

Erosion-Dependent Release from Gelucire Formulations

Erosion-dependent release involves the gradual disintegration or dissolution of the matrix material, which carries the drug with it into the dissolution medium. While some Gelucire grades, particularly those with higher HLB values, exhibit significant erosion and swelling leading to drug release, this compound, being hydrophobic, is less prone to rapid erosion in aqueous media oup.comnih.gov. Studies have shown that this compound matrices did not show evidence of erosion in some experimental setups, with diffusion being the predominant release mechanism oup.comnih.gov. However, the extent of erosion can be influenced by factors such as the drug load and the presence of other excipients nih.gov.

Swelling and Disintegration Mechanisms

Swelling occurs when the matrix absorbs water, leading to an increase in volume. Disintegration is the breakdown of the matrix into smaller particles. While this compound matrices have shown some evidence of swelling, the drug release from these matrices predominantly occurs via diffusion rather than being driven by extensive swelling and subsequent disintegration, unlike more hydrophilic Gelucire grades oup.comnih.gov. The limited swelling observed with this compound is likely due to its low affinity for water.

Mechanisms of Amorphous State Stabilization and Crystallization Inhibition

Gelucire grades, including potentially this compound, can play a role in stabilizing drugs in their amorphous state and inhibiting crystallization. The amorphous form of a drug generally exhibits higher solubility and dissolution rate compared to its crystalline form, which can enhance bioavailability nih.govnih.govresearchgate.net. However, amorphous drugs are thermodynamically unstable and have a tendency to revert to the more stable crystalline state, a process called crystallization nih.gov.

Gelucire's ability to stabilize the amorphous state and inhibit crystallization can be attributed to several factors. When a drug is dispersed in molten Gelucire and then solidified (e.g., in solid dispersions), the rapid cooling can trap the drug in an amorphous form within the lipid matrix nih.gov. The Gelucire matrix can then act as a barrier to molecular mobility, physically inhibiting the drug molecules from rearranging into a crystalline lattice nih.gov. Furthermore, interactions between the drug and the Gelucire components, such as hydrogen bonding, can contribute to the stabilization of the amorphous state nih.govnih.govresearchgate.net. Studies, particularly with Gelucire 50/13 (a more hydrophilic grade), have shown that hydrogen bonding can be a predominant mechanism for amorphous drug stabilization nih.govresearchgate.net. While specific research on this compound's amorphous stabilization mechanisms is less extensively documented in the provided results compared to Gelucire 50/13, the general principles of molecular immobilization within the lipid matrix and potential intermolecular interactions are likely applicable. The effectiveness of Gelucire in inhibiting crystallization can also depend on its concentration and its interaction with the drug in supersaturated solutions, where micellar behavior (even pre-micellar aggregates for higher HLB grades) can play a role in preventing crystal formation pharmaexcipients.com.

Here is a table summarizing some research findings related to drug release from different Gelucire grades, including this compound:

Gelucire GradeHLB ValueModel DrugPredominant Release MechanismSwelling Observed?Erosion Observed?Source
Gelucire 43/011TheophyllineDiffusionNoNo oup.comnih.gov
Gelucire 54/022TheophyllineDiffusionNoNo oup.comnih.gov
Gelucire 50/02<2TheophyllineDiffusionYesNo oup.comnih.gov
Gelucire 55/1818TheophyllineDiffusion and ErosionYesYes oup.comnih.gov
Gelucire 50/1313TheophyllineErosion (dominated by swelling/disintegration)YesYes oup.comnih.gov

Comprehensive Characterization and Analytical Methodologies for Gelucire 50 02 Formulations

Thermal Analysis Techniques

Thermal analysis techniques are essential for studying the melting and crystallization behavior of Gelucire 50/02, as well as assessing the physical state of active pharmaceutical ingredients (APIs) within Gelucire-based formulations.

Differential Scanning Calorimetry (DSC) for Solid State Characterization

Differential Scanning Calorimetry (DSC) is widely used to characterize the thermal properties of Gelucire 50/02 and its formulations. DSC thermograms can reveal the melting point and enthalpy of fusion of the material. For Gelucire 50/02, the melting range is typically between 46.5°C and 51.5°C. farmaciajournal.com Studies have shown that the thermal profiles of Gelucires can be characterized by endothermic peaks corresponding to their melting points. farmaciajournal.comnih.gov After a heating treatment, Gelucires may exhibit an additional lower temperature melting peak related to solidification from the melt into a less stable solid form. nih.gov

DSC is also employed to assess the solid state of drugs formulated with Gelucire 50/02. The presence, absence, or shifting of drug melting peaks in DSC thermograms of formulations can indicate whether the drug is present in crystalline form, has transformed into an amorphous state, or is molecularly dispersed within the Gelucire matrix. For instance, the absence of a drug melting endotherm in a DSC thermogram of a Gelucire formulation does not necessarily imply complete amorphization but could suggest gradual drug dissolution in the melted carrier during the scan. nih.gov The interaction between an API and Gelucires can influence the drug's behavior in the solid dispersion, with factors like the API's melting temperature, logP, polarity, and the presence of interacting chemical groups playing a role. nih.gov

Hot Stage Microscopy (HSM) and Hot Stage Polarizing Microscopy (HSPM) for Phase Transition Studies

Hot Stage Microscopy (HSM) and Hot Stage Polarizing Microscopy (HSPM) are valuable techniques for visually observing the thermal behavior and phase transitions of Gelucire 50/02 and its formulations as a function of temperature. rjptonline.orgamazonaws.com These techniques allow for the direct observation of melting, crystallization, and polymorphic transformations. capes.gov.br

HSM and HSPM can complement DSC by providing visual evidence of the processes occurring at specific temperatures. For example, HSM can show the melting of Gelucire at its characteristic temperature range. nih.gov When a drug is incorporated, HSM can help determine if drug crystals are still present after melting the Gelucire matrix, indicating incomplete dissolution or amorphization. nih.gov HSM studies have shown that Gelucires crystallize into distinct regions observable under polarized light microscopy. capes.gov.br The preparation conditions, such as cooling rates, can affect the crystallization of different polymorphic forms of glycerides within Gelucires, leading to microstructural differences. ucl.ac.ukcapes.gov.br

Spectroscopic and Diffractometric Characterization

Spectroscopic and diffractometric methods provide insights into the crystalline structure and molecular interactions within Gelucire 50/02 formulations.

Powder X-Ray Diffractometry (PXRD) for Crystallinity Assessment

Powder X-Ray Diffractometry (PXRD) is a primary technique for assessing the crystallinity of Gelucire 50/02 and determining the crystalline state of drugs within Gelucire-based formulations. farmaciajournal.comrjptonline.orgamazonaws.comnih.gov PXRD patterns exhibit characteristic diffraction peaks for crystalline materials, while amorphous substances produce a broad halo.

PXRD can confirm the crystalline nature of Gelucire 50/02 itself. nih.gov When a crystalline drug is dispersed in Gelucire, PXRD can be used to evaluate changes in the drug's crystallinity. A reduction in the intensity of drug-specific diffraction peaks or their complete disappearance in the formulation's PXRD pattern suggests a decrease in crystallinity or conversion to an amorphous state. nih.gov Conversely, the presence of drug peaks indicates that at least a portion of the drug remains crystalline within the Gelucire matrix. nih.gov PXRD studies have demonstrated the conversion of crystalline drugs to an amorphous state in Gelucire solid dispersions. nih.gov

Fourier Transform-Infrared Spectroscopy (FT-IR) for Molecular Interactions

Fourier Transform-Infrared Spectroscopy (FT-IR) is utilized to investigate the molecular interactions between Gelucire 50/02 and other components in a formulation, particularly APIs. farmaciajournal.comucl.ac.uknih.govrjptonline.org FT-IR spectroscopy provides information about the functional groups present and how their vibrational modes are affected by interactions such as hydrogen bonding or dipole interactions. nih.gov

By comparing the FT-IR spectrum of the Gelucire 50/02 formulation to the spectra of the individual components, shifts in characteristic peaks or the appearance of new peaks can indicate molecular interactions. nih.gov For example, changes in the carbonyl or hydroxyl stretching vibration bands of a drug or Gelucire components can provide evidence of intermolecular interactions. nih.govpharmaexcipients.com FT-IR experiments have provided evidence of intermolecular interactions between drugs and Gelucires through observations like carbonyl peak broadening in solid dispersions. nih.gov The interaction between an API and Gelucires, based on dipole interactions or hydrogen bonding, is facilitated for compounds with hydrogen donor or acceptor groups and modest lipophilicity. nih.gov

Morphological and Microstructural Analysis

Morphological and microstructural analysis techniques provide visual information about the physical form, particle shape, surface characteristics, and internal structure of Gelucire 50/02 formulations. Scanning Electron Microscopy (SEM) is a common technique used for this purpose. farmaciajournal.comamazonaws.compharmaexcipients.com

SEM allows for the visualization of the surface morphology of Gelucire 50/02 particles or formulations, including features like shape, texture, and the presence of any dispersed drug particles. farmaciajournal.compharmaexcipients.com It can reveal whether a formulation has a smooth or rough surface, the degree of particle agglomeration, and the distribution of components within a matrix. farmaciajournal.com Microstructural analysis, often in conjunction with techniques like HSM or specialized microscopy, can provide insights into the internal arrangement of the Gelucire matrix and the dispersion of the drug within it. ucl.ac.uk Differences in cooling rates during preparation can lead to variations in the microstructure of Gelucire bases. ucl.ac.uk

Data Tables

Based on the search results, here are examples of how data from these characterization techniques might be presented in tables.

Table 1: Typical Thermal Properties of Gelucire 50/02 by DSC

PropertyValue (°C)NotesSource
Melting Range46.5 - 51.5Nominal melting point is 50°C. farmaciajournal.com
Endothermic Peak~45-52Characteristic melting peak. nih.govnih.gov farmaciajournal.comnih.govnih.gov
Lower Temp Peak(Variable)May appear after heating/cooling cycles. nih.gov

Table 2: Examples of FT-IR Spectral Changes Indicating Interactions in Gelucire Formulations

Functional GroupOriginal Wavenumber (cm⁻¹)Shifted Wavenumber (cm⁻¹)Indication of InteractionSource
Drug Carbonyl~1650Broadening/ShiftIntermolecular interaction nih.gov
Drug Hydroxyl~3400Changes observedIntermolecular interaction nih.gov
VB12 C≡N21341971Strong intermolecular interaction pharmaexcipients.com
VB12 C=O16681671Change in vibration pharmaexcipients.com
VB12 C=C15711581Change in vibration pharmaexcipients.com

Note: Specific peak shifts and interpretations are dependent on the drug or co-formulated substance.

Table 3: Examples of PXRD Findings in Gelucire Formulations

Sample TypePXRD Pattern CharacteristicsInterpretationSource
Crystalline DrugDistinct diffraction peaksCrystalline state nih.govnih.gov
Pure Gelucire 50/02Characteristic peaks (e.g., at 19.1 and 23.3° 2θ)Crystalline nature of glyceride components nih.gov
Drug in Gelucire FormulationReduced intensity or absence of drug peaks, presence of Gelucire peaksDecreased drug crystallinity or amorphization nih.govnih.gov
Drug in Gelucire FormulationAppearance of new drug peaksPossible polymorphic transformation of the drug nih.gov

Scanning Electron Microscopy (SEM) for Surface and Internal Structures

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface characteristics and internal structures of pharmaceutical formulations containing Gelucire 50-02. SEM allows for visualization of the morphology of particles, pellets, or matrices at a micro-level. Studies have utilized SEM to assess the surface smoothness and sphericity of pellets prepared with Gelucire 50/02 (or 50-02). For instance, SEM analysis was performed on ibuprofen-loaded pellets prepared by melt solidification using Gelucire 50/13, revealing spherical pellets with smooth surfaces. ekb.eg While this specific study used Gelucire 50/13, the application of SEM for morphological assessment is standard for Gelucire-based formulations, including those with the 50-02 grade. Another study examining floating emulsion gel beads incorporating Gelucire 39/01 and 50/13 also utilized SEM to assess bead morphology. farmaciajournal.com SEM has also been employed to confirm the microstructure of solidified suspensions, correlating it with observed rheological properties in formulations containing this compound. nih.gov The technique helps in understanding how the excipient integrates within the formulation and the resulting physical form.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) provides high-resolution imaging of the surface topography of materials. This technique can be used to investigate the surface details of formulations containing this compound at a nanoscale. In studies evaluating lipidic implants, AFM analysis was performed on implants containing Gelucire 50/02 to assess surface characteristics. researchgate.netnih.govnih.govresearchgate.net These studies aimed to understand how the inclusion of Gelucire 50/02 affected the surface morphology of the implants, and how this might correlate with drug release properties. For example, changes in surface wrinkling observed via AFM can potentially influence the interaction with dissolution media and thus affect the release profile of incorporated drugs. researchgate.netnih.gov

Physicochemical Performance Evaluation

The performance of this compound formulations is evaluated through various physicochemical tests that assess properties critical for drug delivery and stability.

In Vitro Dissolution Rate Studies

In vitro dissolution studies are fundamental for evaluating the release characteristics of drugs from formulations containing this compound. These studies simulate the conditions of the gastrointestinal tract to predict how a drug will be released in vivo. This compound, being a hydrophobic excipient, is often used in modified or sustained-release formulations. rjptonline.orgamazonaws.com Studies have investigated the dissolution profiles of drugs from matrices or pellets containing Gelucire 50/02 or mixtures of Gelucires including 50/02. For example, research on theophylline (B1681296) release from matrix tablets prepared with Gelucires 50/02 and 50/13 demonstrated that drug release increased with increasing HLB of the Gelucire mixture, indicating the influence of the excipient composition on dissolution rate. nih.gov Another study on ibuprofen-loaded pellets with Gelucire 50/13 showed extended drug release in phosphate (B84403) buffer. ekb.eg While Gelucire 50/13 is more hydrophilic, these studies highlight the role of Gelucires in modulating release. Formulations incorporating Gelucire 50/02 have been evaluated for sustained release properties, with dissolution tests conducted in various media like HCl buffer (pH 1.2) and phosphate buffer (pH 7.4) to mimic different parts of the gastrointestinal tract. farmaciajournal.comekb.eg The drug release rate from formulations with Gelucire 50/02 can be influenced by factors such as the drug's solubility, the concentration of Gelucire, and the presence of other excipients. nih.govwho.int

Particle Size and Droplet Size Analysis of Dispersions

Particle size analysis is important for solid formulations like pellets or granules containing this compound, while droplet size analysis is relevant when this compound is used in self-emulsifying drug delivery systems (SEDDS) or dispersions. For pellets prepared using extrusion-spheronization with Gelucire 50/02, particle size analysis is a key quality control measure. Studies have shown the feasibility of producing pellets with Gelucire 50/02, with a significant percentage falling within a desired size range (e.g., 250-500 µm). researchgate.netnih.govtandfonline.com Optical microscopy and sieve analysis are techniques used for this purpose. ekb.egresearchgate.net When Gelucires, including potentially Gelucire 50/02, are used in formulations that form dispersions or emulsions upon contact with aqueous media, droplet size analysis using techniques like Photon Correlation Spectroscopy (PCS), Dynamic Light Scattering (DLS), or Laser Diffraction is employed to characterize the resulting dispersion. iglobaljournal.comingentaconnect.com The size of the dispersed particles or droplets can influence the dissolution rate and subsequent absorption of the drug. iglobaljournal.com

Rheological Property Investigations of Formulations

Rheological studies investigate the flow behavior of formulations containing this compound, which is particularly important for liquid or semi-solid preparations and for processes like melt granulation or capsule filling. The rheological properties of Gelucire mixtures and drug suspensions in Gelucires, including Gelucire 50/02, have been studied. amazonaws.comnih.govcapes.gov.brsigmaaldrich.comnih.gov These studies have revealed that pure Gelucire mixtures can exhibit slightly shear-thickening behavior, while drug suspensions in Gelucires may show thixotropic shear-thinning properties. amazonaws.comcapes.gov.brnih.gov The rheological behavior is influenced by the chemical composition of the Gelucires and the incorporated drug. nih.govcapes.gov.br Understanding the viscosity and flow characteristics is essential for optimizing formulation processing and predicting the physical stability of the dosage form. A correlation between the relative viscosity of drug suspensions and factors like drug concentration, drug solubility, and Gelucire HLB has been observed. nih.gov

Turbidity Measurements of Dispersions

Turbidity measurements are a valuable analytical technique for assessing the characteristics and stability of dispersions formed by lipid-based formulations like those containing this compound when introduced into aqueous media. Turbidity provides an indication of the extent of emulsification and the size of the dispersed particles. A higher turbidity generally suggests the presence of larger particles or a less fine dispersion, while lower turbidity or optical clarity indicates a finer dispersion or even a microemulsion. scispace.comgoogle.com

For formulations designed to form fine dispersions or microemulsions, such as self-emulsifying drug delivery systems (SMEDDS), turbidity measurements can help to identify the efficiency of the self-emulsification process. scispace.com This involves establishing whether the dispersion reaches equilibrium rapidly and in a reproducible time. scispace.com Turbidity can be measured using turbidimeters, such as the Hach or Orbeco-Helle turbidity meters. scispace.com Alternatively, optical clarity can be assessed spectroscopically by measuring the absorbance of a suitably diluted aqueous dispersion at a specific wavelength, commonly 400 nm. scispace.comgoogle.com High transmittance at this wavelength corresponds to optical clarity, as cloudier solutions scatter more light, resulting in lower transmittance. google.com

While this compound is a hydrophobic grade, its use in formulations, potentially in combination with other excipients, can still lead to the formation of dispersions upon contact with aqueous fluids. The turbidity of these dispersions can be influenced by factors such as the composition of the formulation, the presence and type of surfactants, and the pH and composition of the aqueous medium. Studies on related Gelucire grades, such as Gelucire 44/14 and Labrasol, have shown that semi-solid dispersions can result in low turbidity values and nano-sized droplets upon exposure to water, indicating the formation of fine dispersions. ingentaconnect.com This suggests that while this compound itself is hydrophobic, its behavior in a formulation context, particularly when interacting with aqueous environments, can be characterized by its dispersion properties as evaluated by turbidity.

The charge on dispersed particles and their extent of flocculation, which can be assessed via turbidity measurements, can be modified by factors like pH control and the addition of electrolytes. researchgate.net

Assessment of Water Content and Lipidic Erosion

The assessment of water content and lipidic erosion are critical for understanding the behavior of this compound based formulations, particularly in the context of drug release and the stability of lipidic matrices or implants.

Water uptake by lipidic excipients like Gelucire can significantly influence the performance of a formulation. For amphiphilic excipients, water uptake can occur in stages, starting with the dissolution of the more hydrophilic components. amazonaws.com In the case of Gelucires, which are mixtures of glycerides and PEG esters, the PEG esters can attract water into the matrix. ucl.ac.uk This water uptake can lead to the dissolution or swelling of the matrix, potentially creating channels for drug diffusion or causing erosion of the matrix. ucl.ac.uk

Studies investigating lipidic implants containing this compound have assessed water content as part of their in vitro characterization. researchgate.netnih.govresearchgate.net These studies evaluate the percentage of water absorbed by the implant over time when exposed to an aqueous medium. Increased water content within the matrix can facilitate drug release, particularly for hydrophilic drugs, by promoting swelling and erosion of the lipidic base. ucl.ac.uk

Lipidic erosion refers to the breakdown and disintegration of the lipid matrix over time in an aqueous environment. This process is a key mechanism for drug release from lipid-based formulations, especially for sustained or controlled release systems. amazonaws.comucl.ac.uk The rate and extent of lipidic erosion are influenced by the composition of the lipid base, including the type and proportion of glycerides and PEG esters, as well as the presence of other excipients. amazonaws.comucl.ac.uk

Research on lipidic implants incorporating this compound has directly assessed lipidic erosion alongside water content and drug release. researchgate.netnih.govresearchgate.net These studies typically measure the percentage of the lipid matrix that has eroded over a specific period in an in vitro dissolution or release medium. For example, studies have compared the lipidic erosion of implants containing only a primary lipid (e.g., Dynasan® 118) with those also containing this compound. researchgate.netresearchgate.net

The interplay between water content and lipidic erosion is crucial. Water uptake can initiate or accelerate the erosion process by weakening the matrix structure and solubilizing components. ucl.ac.uk The rate of erosion, in turn, affects the rate at which the drug is released from the formulation. For some Gelucire-based systems, drug release kinetics have been found to be controlled by the erosion of the Gelucire matrix. amazonaws.com

Data from research studies can illustrate the water content and lipidic erosion profiles of this compound formulations. While specific detailed data for this compound alone in these tests might vary depending on the exact formulation and experimental conditions, studies on lipidic implants containing this compound demonstrate these assessments. For instance, a study evaluated the in vitro drug release, water content, and lipidic erosion of implants with different compositions, including those with Dynasan® 118 and Gelucire® 50/02. researchgate.netresearchgate.net

Formulation Component(s)Measurement Time PointWater Content (%)Lipidic Erosion (%)
Dynasan® 11824 hoursX.xY.y
Dynasan® 118 + this compound24 hoursX'.x'Y'.y'
Dynasan® 118 + this compound + Ionic Liquid24 hoursX''.x''Y''.y''

Note: X.x, Y.y, X'.x', Y'.y', X''.x'', Y''.y'' represent hypothetical data points illustrating the type of data collected in such studies. Actual values would depend on specific experimental conditions and formulations.

These assessments are vital for predicting and controlling the drug release behavior from this compound based systems and for evaluating the stability of the formulations under relevant conditions.

Interactions of Active Pharmaceutical Ingredients with Gelucire 50 02

Molecular Level Interactions Between API and Gelucire 50-02 Components

The therapeutic efficacy of a drug product is intrinsically linked to the molecular interactions between the API and the excipients. In formulations containing this compound, these interactions are primarily governed by the formation of hydrogen bonds and dipole-dipole interactions. This compound is comprised of glycerol (B35011) esters and polyethylene (B3416737) glycol (PEG) esters of fatty acids. The ester and ether linkages within these components provide sites for potential hydrogen bonding with APIs that possess hydrogen donor or acceptor groups.

Spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are instrumental in elucidating these molecular interactions. Changes in the characteristic vibrational frequencies of functional groups in both the API and the excipient can indicate the formation of new intermolecular bonds. For instance, a shift in the carbonyl stretching frequency of an API when formulated with this compound can suggest the formation of a hydrogen bond between the API's carbonyl group and a hydroxyl group from the glyceride or PEG components of the excipient.

While specific molecular modeling studies detailing the interaction between an API and this compound are not extensively available in public literature, the general principles of lipid-based solid dispersions suggest that the dissolution of the API in the molten Gelucire matrix facilitates these intimate molecular contacts. The strength and nature of these interactions are dependent on the specific chemical structures of both the API and the fatty acid esters within the this compound.

Impact on API Solid-State Properties within Formulations

The solid-state properties of an API, such as its crystallinity and polymorphic form, are critical determinants of its solubility, dissolution rate, and ultimately, its bioavailability. This compound can significantly modify these properties through various mechanisms.

Amorphization Tendencies

One of the key attributes of using Gelucires in solid dispersions is their ability to induce amorphization of crystalline APIs. humanjournals.com The amorphous state, characterized by a lack of long-range molecular order, generally exhibits higher apparent solubility and dissolution rates compared to its crystalline counterpart. This is particularly advantageous for Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.

The process of preparing solid dispersions with this compound, often involving a melt-granulation or spray congealing process, facilitates the dissolution of the API in the molten lipid matrix. Upon cooling, the high viscosity of the Gelucire can inhibit the recrystallization of the API, effectively trapping it in an amorphous state. The formation of hydrogen bonds between the API and the Gelucire components further stabilizes the amorphous form by reducing the molecular mobility of the API. humanjournals.com

The conversion to an amorphous state can be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). DSC thermograms of a solid dispersion will show the absence of the sharp endothermic peak corresponding to the melting of the crystalline API, while PXRD patterns will exhibit a halo pattern instead of the characteristic Bragg peaks of the crystalline form.

Table 1: Analytical Techniques for Detecting API Amorphization in this compound Formulations

Analytical TechniquePrincipleIndication of Amorphization
Differential Scanning Calorimetry (DSC)Measures the heat flow into or out of a sample as a function of temperature.Disappearance of the sharp melting endotherm of the crystalline API.
Powder X-ray Diffraction (PXRD)Measures the scattering of X-rays by the crystalline lattice of a solid.Absence of characteristic Bragg's peaks, replaced by a diffuse halo pattern.

Polymorphic and Pseudopolymorphic Transitions

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form or arrangement. amazonaws.com Different polymorphs of an API can have significantly different physicochemical properties. Pseudopolymorphism relates to the inclusion of solvent molecules within the crystal lattice, forming solvates or hydrates.

The interaction with excipients during formulation processing can induce polymorphic or pseudopolymorphic transitions in an API. In the context of this compound, the thermal energy input during melt-based formulation methods can provide the activation energy for the conversion of a metastable polymorphic form to a more stable one, or vice versa. For example, a study on carbamazepine, a drug known for its multiple polymorphic forms, demonstrated that its recrystallization in a blend of hydrophilic Gelucires resulted in a different polymorphic form. nih.govmdpi.com While specific studies with the hydrophobic this compound are limited, the potential for such transitions exists and should be carefully evaluated during formulation development.

Similarly, the presence of water during wet granulation processes or exposure to humidity during storage can lead to changes in the hydration state of an API, potentially converting an anhydrate to a hydrate (B1144303) or vice versa. The hydrophobic nature of this compound can offer a protective effect against moisture, thereby potentially stabilizing the desired solid-state form of the API.

Co-Excipient Compatibility and Synergistic Effects

Pharmaceutical formulations are complex systems often containing multiple excipients to achieve the desired drug delivery profile and manufacturing characteristics. The compatibility and potential synergistic effects between this compound and other co-excipients are crucial for the development of robust and effective dosage forms.

A notable example of co-excipient use with this compound is in sustained-release formulations. For instance, a commercially available sustained-release capsule of isosorbide (B1672297) dinitrate contains both lactose (B1674315) and Gelucire 50/02. pharmtech.comipapharma.org In such a formulation, this compound acts as a lipophilic matrix-forming agent, controlling the release of the drug, while lactose can function as a filler and may also modulate the release profile by creating hydrophilic channels within the matrix upon dissolution.

Another co-excipient frequently used with this compound is microcrystalline cellulose (B213188) (e.g., Avicel PH-101). In one study, Avicel PH-101 was used as a spheronizing aid in the preparation of pellets containing a waxy material, which included Gelucire 50/02. science.gov The combination of the waxy, hydrophobic this compound with the insoluble but water-wicking microcrystalline cellulose can create a matrix with tailored drug release characteristics. The microcrystalline cellulose can draw water into the matrix, facilitating the gradual erosion and/or diffusion of the drug from the Gelucire base.

The compatibility of this compound with these and other excipients is generally good due to its inert chemical nature. However, the potential for physical interactions that could affect the solid-state properties of the API or the release characteristics of the formulation should always be assessed.

Table 2: Examples of Co-Excipients Used with this compound and Their Potential Synergistic Effects

Co-ExcipientTypePotential Synergistic Effect with this compoundExample API
LactoseWater-soluble filler/diluentModulation of drug release by forming hydrophilic channels in the hydrophobic matrix.Isosorbide Dinitrate pharmtech.comipapharma.org
Microcrystalline Cellulose (Avicel PH-101)Water-insoluble binder/fillerFacilitation of water penetration into the matrix, influencing drug release and aiding in pellet formation.Not specified in the study science.gov

Stability Assessment and Performance Modulation of Gelucire 50 02 Formulations

Investigation of Physical Stability in Formulated Systems

The physical stability of Gelucire 50-02, a semi-solid excipient, is a critical factor that can influence the performance and shelf-life of a drug product. This compound is a mixture of mono-, di-, and triglycerides with polyethylene (B3416737) glycol (PEG) esters of fatty acids. This complex composition can lead to polymorphic transformations and changes in the microstructural arrangement upon storage, which in turn can affect drug release characteristics.

The manufacturing process, particularly the cooling rate, plays a significant role in the initial physical state of the this compound matrix. Rapid cooling can lead to the formation of a less stable, amorphous or partially amorphous solid dispersion, while slow cooling may facilitate the crystallization of higher melting point glycerides. researchgate.net Over time and with exposure to varying temperatures, these less stable forms can transition to more stable, crystalline structures. This process, known as recrystallization, can alter the hardness of the matrix and the dissolution rate of the incorporated drug.

Several analytical techniques are employed to assess the physical stability of Gelucire-containing formulations. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffractometry (PXRD) are powerful tools for evaluating the crystallinity and polymorphic state of both the drug and the excipient matrix. americanpharmaceuticalreview.com Hot Stage Microscopy (HSM) can provide visual confirmation of physical changes, such as crystal growth, as a function of temperature. americanpharmaceuticalreview.com

Table 1: Analytical Techniques for Physical Stability Assessment of Gelucire Formulations

Analytical TechniqueInformation Obtained
Differential Scanning Calorimetry (DSC)Provides information on melting points, glass transitions, and changes in crystallinity.
Powder X-ray Diffractometry (PXRD)Determines the crystalline or amorphous nature of the material and identifies specific polymorphic forms.
Hot Stage Microscopy (HSM)Allows for visual observation of physical changes, such as melting and recrystallization, with temperature.
Scanning Electron Microscopy (SEM)Provides high-resolution images of the surface morphology and microstructure of the formulation.

Studies on various Gelucires have shown that storage at elevated temperatures and humidity can accelerate these physical changes. researchgate.net Moisture can act as a plasticizer, increasing molecular mobility and facilitating the conversion to more stable polymorphic forms. researchgate.net This can lead to an increase in matrix hardness and a potential decrease in the drug release rate.

Chemical Stability of APIs within this compound Matrices

This compound is generally considered to be an inert excipient, offering a protective environment for active pharmaceutical ingredients (APIs). Its lipidic nature can shield sensitive APIs from degradative processes such as hydrolysis and oxidation. researchgate.netualberta.ca The low moisture content of the solid matrix further contributes to this protective effect.

Compatibility between the API and this compound is a crucial aspect of formulation development. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are commonly used to screen for potential chemical interactions. americanpharmaceuticalreview.com The absence of new peaks or significant shifts in existing peaks in FTIR spectra, and the absence of unexpected thermal events in DSC thermograms, generally indicate good compatibility.

While this compound can protect against external factors, the inherent chemical stability of the API itself remains a primary consideration. For APIs susceptible to degradation, the formulation strategy may need to include additional protective measures. The potential for the API to interact with trace impurities within the excipient should also be considered, although Gelucires are known for their low levels of toxic impurities.

Influence of Formulation Composition on Long-Term Performance

The long-term performance of a this compound formulation is intricately linked to its composition. The ratio of the drug to the excipient, as well as the inclusion of other additives, can significantly impact both the physical stability and the drug release profile over time.

The drug-to-excipient ratio can influence the physical state of the drug within the matrix. At low drug loads, the API may be molecularly dispersed or exist in an amorphous state, which can enhance solubility and dissolution. However, this amorphous state is thermodynamically unstable and may be prone to crystallization over time, leading to a decrease in the dissolution rate.

Table 2: Influence of Formulation Variables on Long-Term Performance

Formulation VariablePotential Impact on Long-Term Performance
Drug-to-Excipient RatioAffects the physical state of the API (amorphous vs. crystalline) and its tendency to recrystallize over time.
Addition of Hydrophilic ExcipientsCan modify the drug release profile and potentially enhance the physical stability of amorphous drug dispersions.
Presence of AntioxidantsCan mitigate the chemical degradation of APIs susceptible to oxidation.

Strategies for Mitigating API Degradation in Lipid-Based Systems

For APIs that are susceptible to degradation, particularly through oxidation or hydrolysis, several strategies can be employed within a this compound formulation to enhance their stability.

The incorporation of antioxidants is a common and effective approach to prevent oxidative degradation. researchgate.netnih.gov Antioxidants can function by various mechanisms, including scavenging free radicals or acting as reducing agents. The choice of antioxidant will depend on the specific API and the potential degradation pathways. Common antioxidants used in lipid-based formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E). researchgate.netnih.gov

Controlling the microenvironment within the formulation is another key strategy. For APIs susceptible to pH-dependent hydrolysis, the inclusion of buffering agents can help to maintain a pH at which the drug is most stable. ajpojournals.orgresearchgate.net However, the effectiveness of buffers in a solid lipid matrix may be limited.

The inherent properties of this compound also contribute to API protection. Its low moisture content and ability to form a protective coating around the API can significantly hinder hydrolytic degradation. researchgate.netualberta.ca Furthermore, the solid nature of the matrix can reduce the mobility of reactants, thereby slowing down degradation kinetics.

Manufacturing and Scalability Considerations for Gelucire 50 02 Formulations

Optimization of Melt-Based Processing Parameters

Melt-based techniques, including melt solidification, melt dispersion, and melt extrusion, are fundamental to formulating Gelucire 50/02. ekb.egjddtonline.infoamazonaws.com Optimizing parameters within these processes is essential to control critical quality attributes of the final product, such as particle size, morphology, drug content, and release characteristics.

In melt solidification, where a molten drug-Gelucire mixture is introduced into a cooled liquid phase, parameters like the temperature of the cooling medium and the intensity of agitation play significant roles. ekb.eg Research indicates that the cooling temperature must be appropriate for Gelucire's melting point; for example, a study using Gelucire 50/13 required an aqueous phase at 20°C, as it would not remain liquid at 5°C. ekb.eg Within tested ranges, the amount of Gelucire and agitation speed did not adversely affect process yield or entrapment efficiency in that study. ekb.eg

For melt extrusion, the temperature during the process must be above the melting point of at least one component in the mixture to ensure a molten or semi-molten state for processing through a die. jddtonline.infoijpdt.com

Process Design for Spray Drying and Spray Congealing

Spray drying and spray congealing are valuable techniques for producing solid dispersions and microparticles containing Gelucire. jddtonline.infonih.gov Spray congealing, being a solvent-free process, involves atomizing a molten mixture of the carrier and drug, followed by solidification of the droplets in a cooling chamber. jddtonline.infonih.govnih.gov

Designing a spray congealing process for Gelucire 50/02 involves heating the excipient slightly above its melting point and dispersing or dissolving the API within the melt. nih.gov The molten mixture is then atomized using suitable nozzles, and the resulting droplets solidify upon cooling. nih.govnih.gov Excipients with melting points typically between 35°C and 90°C are suitable for this technique. nih.gov Gelucire 50/13, with a melting point around 50°C, has been successfully used in spray congealing to improve the solubility and dissolution rate of poorly soluble drugs. nih.govnih.gov Efficient atomization of the molten fluid is critical to the performance of the spray congealing process. nih.gov

Spray drying, which involves solvent evaporation, can also be employed with Gelucire to enhance solubility and modify particle design. nih.gov The rapid evaporation of solvent can influence the crystalline structure of the resulting particles. nih.gov

Extrusion-Spheronization Process Development

Extrusion-spheronization is a widely used technique for creating spherical pellets, involving the extrusion of a wet mass followed by spheronization. jddtonline.infoijpdt.com Gelucire 50/02 has been explored for the development of small-sized pellets (e.g., 400 µm) using this method. researchgate.netresearchgate.net

Successful extrusion-spheronization with Gelucire 50/02 requires careful formulation of the wet mass to achieve the necessary plasticity, cohesiveness, and firmness. ijpdt.comresearchgate.net The geometry of the extruder orifice influences the extrudate diameter, which in turn affects the final pellet size. ijpdt.com Studies have demonstrated the feasibility of producing 400 µm pellets with Gelucire 50/02, yielding a high percentage of particles within a desired size range (250-500 µm) with acceptable sphericity. researchgate.net The inclusion of other excipients, such as castor oil or microcrystalline cellulose (B213188), can enhance the processability during extrusion and spheronization. nih.gov Gelucire 50/02 has been noted to be more easily processed by extrusion-spheronization compared to Gelucire 55/18 in some instances. nih.gov

Emerging Technologies: Supercritical Fluid-Based Coating

Supercritical fluid (SCF)-based coating represents an innovative, solvent-free approach for coating particles with materials like Gelucire 50/02. nih.govresearchgate.netopenaccesspub.org This technique involves dissolving the coating material in a supercritical fluid, such as CO2, and then inducing its deposition onto suspended particles by manipulating temperature and pressure to reduce the material's solubility. nih.govresearchgate.netresearchgate.net

Gelucire 50/02 has been successfully utilized as a coating material in SCF-based processes, yielding consistent and homogeneous coatings on substrate particles. researchgate.netopenaccesspub.org This is in contrast to some other lipid materials, like trimyristin, which may form discontinuous, needle-like coatings under similar conditions. researchgate.netopenaccesspub.org The ability of Gelucire 50/02 to form a smooth, regular coating in SCF processes highlights its potential for controlled-release applications. researchgate.netresearchgate.net Advantages of this technology include the absence of organic solvents and the potential for producing particles with narrow size distributions. nih.gov

Research on Process Yields and Entrapment Efficiency

Evaluating process yields and entrapment efficiency is crucial for assessing the economic viability and scalability of manufacturing processes for Gelucire 50/02 formulations.

Reported process yields for melt-based techniques utilizing Gelucire grades include ranges of 88.3–95.5% for melt solidification using Gelucire 50/13. ekb.eg Entrapment efficiencies in this process were found to be high, ranging from 89.1–97.2%. ekb.eg

For spray drying of solid dispersions with Gelucire 50/13, yields of 70-75% and entrapment efficiency of 90-95% have been reported. nih.gov

Spray congealing is generally characterized by high encapsulation efficiency, often exceeding 80%, primarily due to its solvent-free nature which minimizes the potential for drug loss during processing. nih.gov

While specific mass balance yields for extrusion-spheronization with Gelucire 50/02 are not always explicitly quantified in terms of percentage of initial material, studies focus on the yield of particles within a desired size and shape range, indicating successful processing outcomes when appropriate formulations and parameters are used. researchgate.net

Research findings underscore the importance of process selection and optimization in maximizing both the quantity of product obtained (yield) and the amount of drug successfully incorporated within the formulation (entrapment efficiency) for Gelucire 50/02 based systems.

Manufacturing Technique Reported Process Yield Range Reported Entrapment Efficiency Range Notes Source
Melt Solidification (Gelucire 50/13) 88.3–95.5% 89.1–97.2% Not significantly affected by GL amount or agitation speed ekb.eg
Spray Drying (Gelucire 50/13) 70–75% 90–95% For Meloxicam solid dispersions nih.gov
Spray Congealing Not explicitly stated, but high (>80%) Higher than 80% Solvent-free nature minimizes drug loss nih.gov
Extrusion-Spheronization High yield of desired particle size/shape reported Not explicitly stated Focus on achieving specific particle size/shape researchgate.net

Future Research Directions and Translational Perspectives for Gelucire 50 02

Exploration of Novel Drug Delivery Applications

While Gelucire 50-02 has been traditionally used in solid dispersions and controlled-release matrices, future research can explore its potential in more advanced drug delivery systems. Its hydrophobic nature and melting point make it suitable for investigating its role in novel lipid-based nanocarrier systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), particularly for delivering poorly soluble drugs or sensitive active pharmaceutical ingredients (APIs). rjptonline.orgresearchgate.netresearchgate.net Research could focus on optimizing the incorporation of this compound into these nanocarriers to control drug release and improve drug targeting. Studies have already shown its use in SLNs prepared by supercritical fluid technology. researchgate.net Further work could explore its combination with other lipids and surfactants to fine-tune particle properties and drug encapsulation efficiency.

Beyond oral delivery, the application of this compound in topical and transdermal drug delivery systems warrants further investigation. researchgate.netamazonaws.com Its waxy nature can contribute to the consistency of dermal formulations, and its lipidic composition may influence drug penetration through the skin barrier. rjptonline.orgresearchgate.net Future studies could focus on formulating novel topical systems utilizing this compound and evaluating their drug release and skin permeation characteristics.

The potential of this compound in specialized delivery systems, such as mucoadhesive formulations or implants, could also be explored. google.comuni-muenchen.denih.gov Its ability to form a matrix makes it a candidate for controlled release from such systems. Research could investigate its interaction with mucosal surfaces or its degradation profile in the context of implantable devices.

Advanced Modeling and Simulation of this compound System Behavior

Advanced computational modeling and simulation techniques can play a crucial role in understanding and predicting the behavior of this compound in various formulations. This includes modeling the melting and solidification processes, drug dissolution from Gelucire matrices, and the interaction of this compound with drugs and other excipients at a molecular level. amazonaws.com

Future research can focus on developing and refining in silico models to predict the drug release kinetics from this compound-based formulations under different physiological conditions. amazonaws.comscience.gov This could involve using techniques such as Dissipative Particle Dynamics (DPD) or Molecular Dynamics (MD) simulations to gain insights into the self-assembly behavior of this compound in aqueous media and its effect on drug solubilization and release.

Modeling the impact of formulation and processing parameters on the solid-state properties of this compound and the dispersed drug within the matrix is another important area. amazonaws.comnih.gov This could help optimize manufacturing processes like melt granulation and extrusion to achieve desired drug release profiles and formulation stability. d-nb.infonih.gov Simulation could also be used to predict the physical stability of this compound formulations, including potential phase separation or polymorphic changes, which can affect drug release over time. nih.gov

Development of Predictive In Vitro-In Vivo Correlations (IVIVC) Methodologies

Developing robust and predictive IVIVC methodologies for this compound-based formulations is essential for streamlining pharmaceutical development and potentially supporting biowaivers. science.govijpsr.comresearchgate.net While IVIVC studies have been conducted for formulations containing other Gelucire grades, specific methodologies for this compound, particularly for controlled-release applications, need further development and validation. rjptonline.orgresearchgate.netpharmaexcipients.com

Future research should focus on designing in vitro dissolution tests that are highly correlated with in vivo performance for drugs formulated with this compound. d-nb.infoscience.govresearchgate.net This may involve exploring different dissolution media that simulate various gastrointestinal conditions, including variations in pH, bile salts, and mechanical stress. d-nb.info The impact of the hydrophobic nature of this compound on drug wetting and dissolution in these media needs to be thoroughly investigated.

Advanced analytical techniques can be coupled with dissolution testing to provide more comprehensive data for IVIVC development. Techniques such as in situ monitoring of drug release and excipient behavior, or characterization of the dispersed phase formed upon contact with dissolution media, can provide valuable insights into the release mechanisms. amazonaws.com

Developing Level A IVIVC models, which represent a point-to-point correlation between in vitro dissolution rate and in vivo absorption rate, should be a key focus. science.gov This requires careful consideration of the absorption kinetics of the specific drug and the release mechanisms from the this compound matrix. amazonaws.comscience.gov While challenging for highly variable or extensively metabolized compounds, exploring modified IVIVC approaches may be beneficial. science.gov

Sustainable and Green Manufacturing Processes for this compound Formulations

The pharmaceutical industry is increasingly focused on adopting sustainable and green manufacturing processes. researchgate.netamazonaws.comjddtonline.info this compound, being a lipid-based excipient utilized in melt-based techniques, aligns well with these principles as melt processes often reduce or eliminate the need for organic solvents compared to traditional methods like solvent evaporation. rjptonline.orgnih.govjddtonline.info

Future research can explore optimizing melt-based manufacturing processes for this compound formulations to further enhance their sustainability. This includes investigating energy-efficient methods for melting and processing, minimizing waste generation, and exploring continuous manufacturing techniques. amazonaws.comjddtonline.info Continuous manufacturing offers benefits such as smaller footprints and improved process control, which can contribute to greener production. amazonaws.com

The use of supercritical fluid technology for processing this compound formulations is another area for sustainable innovation. researchgate.netresearchgate.netbham.ac.ukopenaccesspub.org Supercritical CO2 can be used as a solvent or anti-solvent, potentially replacing organic solvents in processes like particle coating or formation of solid dispersions. researchgate.netresearchgate.netbham.ac.ukopenaccesspub.org Research could focus on optimizing supercritical fluid parameters for this compound to achieve desired particle characteristics and drug loading efficiently and environmentally friendly. researchgate.netresearchgate.netbham.ac.ukopenaccesspub.org

Furthermore, exploring the potential for using bio-based or sustainably sourced fatty acids and PEGs in the production of this compound could contribute to a more sustainable supply chain for this excipient.

Q & A

Q. How can researchers characterize the physicochemical properties of Gelucire 50-02 for formulation design?

Methodological Approach: Use Fourier Transform Infrared Spectroscopy (FTIR) to confirm the absence of drug-excipient interactions, Differential Scanning Calorimetry (DSC) to analyze thermal behavior, and in vitro dissolution studies to assess solubility enhancement. For example, FTIR spectra comparing pure this compound with drug-loaded formulations can identify functional group compatibility .

Q. What experimental methods are recommended to evaluate this compound’s role in enhancing drug solubility?

Methodological Approach: Prepare solid dispersions using solvent evaporation or melt granulation techniques. Conduct solubility assays in biorelevant media (e.g., simulated gastric fluid) and compare dissolution profiles using USP apparatus. Optimize drug-to-carrier ratios (e.g., 1:4) based on solubility and dissolution data, as demonstrated in studies with structurally similar Gelucires .

Q. How should researchers design preliminary studies to select this compound as a lipid carrier?

Methodological Approach: Screen multiple Gelucire grades (e.g., 50-02, 43/01, 44/14) using factorial screening designs. Test variables like lipid concentration, dispersion media (e.g., ethanol, light liquid paraffin), and drug-loading efficiency. Use statistical tools like ANOVA to identify optimal parameters .

Advanced Research Questions

Q. What statistical approaches are suitable for optimizing this compound-based formulations with multiple variables?

Methodological Approach: Implement a 3²-factorial design to evaluate interactions between independent variables (e.g., Gelucire concentration, surfactant ratio) and responses (e.g., drug release at 1, 6, and 12 hours). Use software like Design Expert® to generate polynomial equations and response surface plots. Validate models via checkpoint analysis .

Q. How can conflicting data on this compound’s bioavailability enhancement be resolved in preclinical studies?

Methodological Approach: Conduct ex vivo permeability assays (e.g., using Franz diffusion cells) and in vivo pharmacokinetic studies in rodent models. Compare results with in vitro dissolution data to identify discrepancies. Use multivariate analysis to isolate variables like lipid digestion kinetics or mucus-layer interactions .

Q. What methodologies ensure reproducibility in this compound-based formulation studies?

Methodological Approach: Document detailed protocols for lipid melting, homogenization speed, and cooling rates. Use validated analytical methods (e.g., HPLC for drug quantification) and adhere to guidelines for reporting experimental parameters, such as those outlined by the Beilstein Journal of Organic Chemistry .

Q. How can researchers investigate the mechanistic role of this compound in improving drug permeability?

Methodological Approach: Perform confocal microscopy to visualize lipid self-assembly in simulated intestinal fluids. Combine with cytotoxicity assays (e.g., Caco-2 cell monolayers) to assess epithelial barrier integrity. Corrogate findings with molecular dynamics simulations to predict lipid-drug interactions .

Q. What strategies address batch-to-batch variability in this compound during scale-up?

Methodological Approach: Implement Quality by Design (QbD) principles, including risk assessment (e.g., Ishikawa diagrams) and process analytical technology (PAT) for real-time monitoring. Characterize critical material attributes (e.g., melting point, HLB value) using DSC and surface tension measurements .

Methodological Frameworks

How should research questions about this compound align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

Methodological Approach: Structure questions to address gaps in lipid-based drug delivery (e.g., "How does this compound modulate supersaturation in weakly basic drugs?"). Ensure feasibility by referencing prior studies on similar Gelucires (e.g., 50/13) and adhering to ethical guidelines for animal studies .

Q. What frameworks guide the integration of this compound research into broader pharmaceutical science?

Methodological Approach: Use the PICO framework (Population: drug molecules; Intervention: this compound; Comparison: other lipid carriers; Outcome: bioavailability) to contextualize studies. Align with USP dissolution guidelines and ICH stability protocols for regulatory relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.